2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(4-Methoxyphenyl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Analgesic and Anti-inflammatory Applications : A study discussed the synthesis of a series of compounds including pyridazinone derivatives for their analgesic and anti-inflammatory activities. Among these, a compound with a similar structure demonstrated promising analgesic activity surpassing acetylsalicylic acid in specific tests and showed anti-inflammatory activity comparable to indometacin without causing gastric ulcerogenic effects. This highlights the compound's potential as a non-ulcerogenic analgesic and anti-inflammatory agent (Gökçe et al., 2005).
Synthesis Techniques : Research on the facile synthesis of novel compounds including pyridazinone derivatives explores the chemistry and methods for creating complex molecules that could have various pharmacological applications. Such studies are crucial for developing new therapeutic agents with potential benefits in treating diseases (Koza et al., 2013).
COX-2 Selectivity and Cardiovascular Safety : Another study synthesized new pyridazinone derivatives and evaluated them for anti-inflammatory and analgesic activities, including COX-2 selectivity. A specific compound demonstrated significant anti-inflammatory properties with a high affinity for the COX-2 enzyme, indicating its potential as a safe therapeutic agent without cardiovascular side effects (Sharma & Bansal, 2016).
Antimicrobial Activities : The synthesis of triazole derivatives, including compounds with structures related to the query compound, showcased antimicrobial activities against various microorganisms. Such studies contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial and fungal strains (Bektaş et al., 2007).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17-9-10-24-21(15-17)25-20-7-8-22(27-26-20)28-11-13-29(14-12-28)23(30)16-18-3-5-19(31-2)6-4-18/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRHVSVLSQAIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.